molecular formula C8H11NO2 B1389862 2,3-Dimethoxy-6-methylpyridine CAS No. 861019-58-1

2,3-Dimethoxy-6-methylpyridine

Cat. No. B1389862
M. Wt: 153.18 g/mol
InChI Key: LDWADOXHVLPZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-6-methylpyridine is a chemical compound with the molecular formula C8H11NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of 2,3-Dimethoxy-6-methylpyridine and similar compounds has been studied in the literature . A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxy-6-methylpyridine consists of a pyridine ring substituted at the 2 and 3 positions by methoxy groups and at the 6 position by a methyl group . The molecular weight is 153.18 .

Scientific Research Applications

  • 2,3-Dimethoxy-6-methylpyridine is a heterocyclic compound . It’s often used as a building block in the synthesis of more complex molecules .
  • This compound is sold by Sigma-Aldrich, which provides it to early discovery researchers as part of a collection of unique chemicals .
  • There’s a study that theoretically evaluated a series of bioactive benzimidazoles for their effect against enteroviruses . Although 2,3-Dimethoxy-6-methylpyridine is not directly mentioned, it’s possible that similar compounds could have applications in this area.

Future Directions

The future directions for research on 2,3-Dimethoxy-6-methylpyridine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. As pyridine derivatives are found in numerous bioactive molecules, they have significant potential for use in medicinal chemistry .

properties

IUPAC Name

2,3-dimethoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)8(9-6)11-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWADOXHVLPZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673849
Record name 2,3-Dimethoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-6-methylpyridine

CAS RN

861019-58-1
Record name 2,3-Dimethoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethoxy-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxy-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
2,3-Dimethoxy-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
2,3-Dimethoxy-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
2,3-Dimethoxy-6-methylpyridine
Reactant of Route 6
Reactant of Route 6
2,3-Dimethoxy-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.